REACTION_CXSMILES
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[CH:1]([C:4]1[NH:8][N:7]=[C:6]([C:9]([OH:11])=[O:10])[CH:5]=1)([CH3:3])[CH3:2].O.N.[CH2:14](O)[CH3:15]>S(=O)(=O)(O)O>[CH2:14]([O:10][C:9]([C:6]1[CH:5]=[C:4]([CH:1]([CH3:3])[CH3:2])[NH:8][N:7]=1)=[O:11])[CH3:15]
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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C(C)(C)C1=CC(=NN1)C(=O)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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1.5 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture heated
|
Type
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TEMPERATURE
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Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled
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Type
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EXTRACTION
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Details
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then extracted with ethyl acetate
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Type
|
WASH
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Details
|
The ethyl acetate was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NNC(=C1)C(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |